1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
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Overview
Description
“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis
“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is described as a colorless to light yellow liquid . Further details about its physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine. These compounds were synthesized and their structures were confirmed using various spectroscopic methods. The study also explored their biological activities against certain cancers and microbes, providing a foundation for further research into their pharmacological potential (Titi et al., 2020).
Catalytic Applications
Another study reported the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine. This process was catalyzed by InCl3 and used for the condensation with aldehydes to obtain new chalcone derivatives. This highlights the compound's relevance in facilitating synthetic pathways and producing derivatives with potential biological activities (Polo et al., 2017).
Ionic Liquid-Mediated Synthesis
The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, similar to the compound , was achieved through reactions in ionic liquid without any catalyst. This method offers advantages such as ease of work-up, milder conditions, and environmental friendliness, suggesting the compound's role in green chemistry (Shi et al., 2010).
Fluorescent Sensor Development
Research into the development of fluorescent sensors based on pyrazoloquinoline derivatives, structurally related to 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine, showed potential applications in detecting inorganic cations. This suggests the utility of such compounds in analytical chemistry and sensor technology (Mac et al., 2010).
Biomedical Applications
A comprehensive review on 1H-pyrazolo[3,4-b]pyridines discussed their synthesis, structural diversity, and biomedical applications, emphasizing the broad potential of these compounds in medicinal chemistry and drug development (Donaire-Arias et al., 2022).
Safety And Hazards
Future Directions
The future directions for “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives could be a promising area of research .
properties
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAMKIHUHYOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine |
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